1-Ethoxy-3,4-dihydroisoquinoline
Description
Properties
CAS No. |
35690-54-1 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-ethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13NO/c1-2-13-11-10-6-4-3-5-9(10)7-8-12-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
VLSJKVBNCIHCGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The 1-position substituent significantly impacts the compound’s reactivity, stability, and functional roles. Key analogs include:
Physicochemical Properties
- Solubility : Electron-donating groups (e.g., methoxy, ethoxy) enhance polarity and aqueous solubility compared to alkyl/aryl substituents .
- Enantioselectivity : Substituents like chlorine reduce enantiocontrol in phosphinylation reactions, whereas bulky groups (e.g., mesitylene in catalysts) improve e-values .
Research Findings and Trends
Substituent-Driven Reactivity :
- Electron-withdrawing groups (e.g., Cl, F) enhance electrophilicity at the imine bond, facilitating nucleophilic additions .
- Bulky substituents (e.g., benzyl) hinder catalytic access to the reactive site but improve product stability .
Catalytic Efficiency :
- RhCp*TsDPEN catalysts achieve >90% ee for 1-aryl derivatives in asymmetric hydrogenation .
- η⁶-Arene ligands (e.g., p-cymene) in Ru complexes enhance enantioselectivity via CH/π interactions .
Biological Relevance :
- Chlorine and methoxy groups correlate with antimicrobial and muscle-modulating activities .
Preparation Methods
Reaction Mechanism and Challenges
The cyclization step proceeds via intramolecular electrophilic aromatic substitution, facilitated by the electron-donating ethoxy group at the 1-position. However, as noted in the patent US4861888A, the absence of electron-donating groups in the para-position of the starting material leads to predominant formation of undesired byproducts, such as tetrahydroisoquinoline derivatives, rather than the target 3,4-dihydroisoquinoline. This limitation reduces the yield of this compound to approximately 15–20% under standard conditions.
Optimization Strategies
-
Electron-donating substituents : Introducing methoxy or ethoxy groups at the 6- or 7-positions of the β-phenylethylamine backbone enhances cyclization efficiency by stabilizing intermediates through resonance.
-
Solvent selection : Reactions performed in toluene or butanol at reflux temperatures improve product isolation.
Dehydrogenation of 1-Ethoxy-1,2,3,4-tetrahydroisoquinoline
A high-yielding alternative to the Bischler-Napieralsky method involves the partial dehydrogenation of 1-ethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) using elemental sulfur. This method, detailed in US4861888A, achieves yields exceeding 90% under optimized conditions.
Reaction Protocol
-
Starting material : 1-Ethoxy-THIQ is synthesized via reductive amination of 2-phenylethylamine derivatives with ethyl formate.
-
Dehydrogenation : Heating the THIQ derivative with elemental sulfur (1–10 mol equivalents) in toluene or butanol at 110–150°C for 4–20 hours generates this compound.
-
Workup : Excess sulfur is removed by filtration, and the product is purified via vacuum distillation or acidic extraction.
Mechanistic Insights
The reaction proceeds through the formation of a 1-mercapto-1,2,3,4-tetrahydroisoquinoline intermediate, which undergoes spontaneous hydrogen sulfide elimination to yield the dihydroisoquinoline product. The ethoxy group remains intact throughout the process, ensuring regioselectivity.
Direct Imine Acylation (DIA) Methodology
A modern approach, described in the thesis Direct Imine Acylation: The Synthesis of Diverse Heterocycles, utilizes imine acylation followed by intramolecular cyclization to construct the this compound scaffold.
Synthetic Procedure
-
Imine formation : Condensation of ethylamine with 2-ethoxybenzaldehyde generates the requisite imine.
-
Acylation : Treatment with a functionalized benzoic acid (e.g., 2-ethoxybenzoic acid) in the presence of a coupling agent (e.g., EDCI or DCC) forms an N-acyliminium ion intermediate.
-
Cyclization : In situ intramolecular trapping of the N-acyliminium ion by the ethoxy group yields this compound.
Advantages and Limitations
-
Yield : ~45% for this compound (reported as compound 146h in the thesis).
-
Scope : Compatible with diverse nucleophiles, enabling structural diversification.
-
Drawbacks : Requires stoichiometric coupling agents and inert reaction conditions.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Bischler-Napieralsky | N-formyl-2-phenylethylamine | Toluene, reflux, acid catalyst | 15–20% | Established protocol | Low yield, byproduct formation |
| Dehydrogenation | 1-Ethoxy-THIQ | S₈, toluene, 110–150°C | >90% | High yield, scalable | Requires THIQ precursor |
| Direct Imine Acylation | Imine + benzoic acid derivative | EDCI, DCM, rt–reflux | ~45% | Structural versatility | Costly reagents, moderate yield |
Physicochemical Properties and Applications
This compound is characterized by a boiling point of 111–112°C at 10 mmHg and a molecular weight of 203.28 g/mol . Its ethoxy group enhances solubility in organic solvents, making it a valuable intermediate for:
-
Pharmaceutical synthesis : Precursor to antitumor and antimicrobial agents.
-
Material science : Building block for liquid crystals and conductive polymers.
Q & A
Q. Key Factors Affecting Purity :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while hot water/ethanol mixtures aid in recrystallization .
- Catalyst Loading : Pd/C (10%) optimizes oxidation steps for minimal byproduct formation .
- Temperature Control : Lower temperatures (e.g., -40°C) enhance stereoselectivity in Reissert anion reactions .
Basic: How can researchers optimize the purification of this compound given its solubility profile?
Q. Methodological Answer :
- Recrystallization : Use hot water (for high solubility at elevated temperatures) followed by slow cooling to isolate crystals .
- Column Chromatography : Employ silica gel with chloroform/ethyl acetate gradients (e.g., 8:2 ratio) to separate ethoxy derivatives from methoxy analogs .
- Solvent Extraction : Partition between ethyl acetate and brine to remove hydrophilic impurities .
Analytical Validation : Confirm purity via GC (>97.5% by area normalization) or HPLC (C18 column, methanol/water mobile phase) .
Advanced: How do substituents on the dihydroisoquinoline ring (e.g., ethoxy vs. methoxy) affect reaction outcomes in asymmetric transfer hydrogenation (ATH)?
Q. Methodological Answer :
- Reactivity Trends : Methoxy groups at C6/C7 positions enhance reaction rates (up to 3× faster) and enantioselectivity (e.g., 95% ee) in ATH using [Ru(η⁶-arene)TsDPEN] catalysts due to electron-donating effects . Ethoxy groups may sterically hinder π-π interactions, reducing enantioselectivity.
- Experimental Design : Compare ATH kinetics of 1-ethoxy vs. 1-methoxy derivatives under identical conditions (formic acid/triethylamine azeotrope, 40°C). Monitor progress via chiral HPLC (Chiralpak IA column) .
- Computational Support : Use DFT to model transition states and assess steric/electronic effects of substituents on catalyst-substrate interactions .
Advanced: What analytical techniques are critical for resolving contradictions in stereochemical assignments of 1-substituted dihydroisoquinoline derivatives?
Q. Methodological Answer :
- X-ray Crystallography : Definitive proof of absolute configuration for crystalline intermediates (e.g., Reissert compounds) .
- Chiral HPLC : Resolve enantiomers using amylose-based columns (e.g., Daicel Chiralpak AD-H) with hexane/isopropanol gradients .
- NMR with Shift Reagents : Eu(hfc)₃ induces splitting in ¹H NMR signals to confirm diastereomeric ratios .
Case Study : Contradictory NOE data in 1-ethoxy derivatives can be resolved by cross-validating with VCD (vibrational circular dichroism) spectra .
Advanced: How can computational methods like DFT improve the design of catalysts for enantioselective synthesis?
Q. Methodological Answer :
- Transition State Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stabilizing CH/π interactions between η⁶-arene ligands (e.g., p-cymene) and ethoxy substituents, guiding catalyst selection .
- Charge Distribution Analysis : Mulliken/NPA charges on the C=N bond identify electron-deficient sites, enabling rational modification of ligands (e.g., sulfonyl groups) to enhance hydride transfer .
- Virtual Screening : Test hypothetical catalysts in silico to prioritize synthesis of Ru complexes with mesitylene ligands for improved enantioselectivity .
Advanced: What strategies mitigate challenges in reducing β-nitroamine intermediates derived from this compound to chiral diamines?
Q. Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C (5% loading) in ethanol under H₂ (1 atm) for selective nitro reduction while preserving the ethoxy group .
- Protecting Groups : Temporarily acylate the amine (e.g., Boc protection) to prevent side reactions during LiAlH₄ reduction .
- Stepwise Reduction : Employ Zn/HCl for nitro→amine conversion, followed by NaBH₄ for imine reduction, achieving >80% yield .
Advanced: How do structural modifications at the 1-position of dihydroisoquinoline impact cytotoxicity in cancer cell lines?
Q. Methodological Answer :
- SAR Insights :
- Experimental Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
